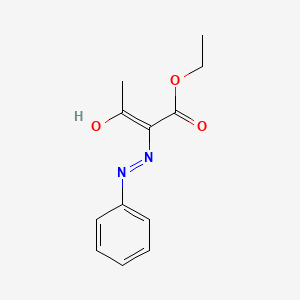

Ethyl 3-oxo-2-(phenylhydrazono)butanoate

Description

Ethyl 3-oxo-2-(phenylhydrazono)butanoate (C₁₂H₁₄N₂O₃, molecular weight 234.25 g/mol) is a β-keto ester derivative featuring a phenylhydrazone moiety at the 2-position of the butanoate backbone . It is identified by multiple synonyms, including (E)-ethyl 3-oxo-2-(2-phenylhydrazono)butanoate, and CAS numbers 10475-63-5 and 5462-33-7. Its structure is characterized by an intramolecular hydrogen bond between the hydrazine N–H and the carbonyl oxygen, stabilizing the planar pyrazolone-like conformation . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems such as pyrazolones, which have applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMOYLSNEVXNJG-ALCKFIOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 3-oxo-2-(phenylhydrazono)butanoate serves as a crucial building block in the synthesis of numerous organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and other derivatives through various chemical reactions such as condensation and substitution.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Condensation | Ethyl cyanoacetate + Acetic acid | Cinnolines and related compounds |

| Substitution | Various nucleophiles | Substituted butanoate derivatives |

| Reduction | Reducing agents (e.g., NaBH4) | Amine derivatives |

| Oxidation | Oxidizing agents | Oxo derivatives |

Biological Applications

Potential Therapeutic Agent

Research indicates that this compound exhibits significant biological activity, making it a candidate for therapeutic applications. Notably, it has been identified as a new class of sortase A inhibitors, which are relevant in the development of treatments for bacterial infections.

Case Study: Sortase A Inhibition

A study utilized a FRET-based random screening assay to evaluate the inhibitory effects of this compound on sortase A. The results indicated promising potential for this compound in developing new antibiotics.

Medicinal Chemistry

Drug Development Precursor

The compound is under investigation for its role as a pharmacophore in medicinal chemistry. Its structure allows for modifications that could lead to novel drug candidates targeting various diseases.

Table 2: Medicinal Chemistry Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Potential use against bacterial infections |

| Anticancer Research | Investigated for cytotoxic properties |

| Enzyme Modulation | Interaction with specific biological targets |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity enables it to participate in various industrial processes, enhancing the efficiency of chemical manufacturing.

Table 3: Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| Ethyl acetoacetate | Precursor for synthesis |

| Phenylhydrazine | Another precursor used in synthesis |

| Other hydrazono compounds | Varying reactivity and application scope |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Ethyl 3-oxo-2-(phenylhydrazono)butanoate belongs to a family of β-keto esters with hydrazone substituents. Key structural analogs and their distinguishing features include:

Physicochemical Properties

- Solubility: The parent compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its keto-enol tautomerism. Fluorinated derivatives (e.g., trifluoro-substituted analogs) show increased lipophilicity, enhancing membrane permeability .

- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) demonstrate higher thermal stability compared to electron-donating substituents .

- Spectroscopic Features :

Research Findings and Trends

- Crystallography: Re-determination of the parent compound’s crystal structure (monoclinic, space group P2₁/c) confirms planar geometry and hydrogen-bonding networks .

- Computational Studies : Docking analyses suggest sulfamoyl and pyrolidinyl derivatives bind to microbial enzymes (e.g., E. coli DNA gyrase) via hydrogen bonds and hydrophobic interactions .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-oxo-2-(phenylhydrazono)butanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, it can be prepared by reacting ethyl acetoacetate with phenylhydrazine under acidic conditions (e.g., acetic acid). Key steps include pH control (~4–5) and refluxing in ethanol to ensure complete hydrazone formation. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of ethyl acetoacetate to phenylhydrazine) and temperature control (70–80°C) . Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to achieving >90% purity .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallographic parameters (e.g., triclinic system, space group P1̄) reveal intramolecular hydrogen bonding (N–H···O=C) stabilizing the pyrazolone ring. Additional techniques include:

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition at temperatures >150°C and sensitivity to strong oxidizers (e.g., HNO₃). Storage recommendations include airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrazone hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms underlie its role in synthesizing heterocyclic compounds like pyrazolones or pyridazinones?

The compound acts as a precursor in 6π-electrocyclization reactions. For example, condensation with active methylene reagents (e.g., ethyl cyanoacetate) under basic conditions forms pyridazinones via aza-Michael addition followed by cyclization. Mechanistic studies using DFT calculations highlight the role of electron-withdrawing groups (e.g., –NO₂ on phenyl rings) in accelerating cyclization kinetics .

Q. How does this compound interact with biological targets, and what pharmacological potential has been observed?

In vitro studies demonstrate moderate inhibition of NF-κB (IC₅₀ = 12 µM) and antiproliferative activity against HeLa cells (IC₅₀ = 18 µM). Molecular docking reveals interactions with the ATP-binding pocket of kinases via hydrogen bonding (C=O···Lys101) and π-π stacking (phenyl ring–Phe153) .

Q. How do halogen substitutions (e.g., Cl, Br, I) on the phenyl ring alter reactivity and bioactivity compared to the parent compound?

Comparative studies show halogenated analogs (e.g., 4-iodo derivative) exhibit enhanced electrophilicity (Hammett σₚ values: I = +0.28 vs. H = 0) and improved antimicrobial activity (MIC = 4 µg/mL vs. 16 µg/mL for parent compound). Bromine substitution increases lipophilicity (logP = 2.8 vs. 2.1), enhancing blood-brain barrier permeability .

Q. What crystallographic insights explain its molecular packing and intermolecular interactions?

SC-XRD data reveal a herringbone packing motif stabilized by C–H···O interactions (2.8–3.2 Å) and van der Waals forces. The dihedral angle between the phenylhydrazone and butanoate moieties is 12.5°, indicating partial conjugation .

Q. What computational methods are used to predict its reactivity and spectroscopic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately predicts UV-Vis spectra (λmax = 380 nm, π→π* transition) and Fukui indices for electrophilic attack at the β-keto position .

Methodological Tables

Table 1. Comparative Reactivity of Halogenated Analogs

| Substituent | Yield (%) | logP | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| –H | 85 | 2.1 | 16 |

| –Cl | 78 | 2.5 | 8 |

| –Br | 82 | 2.8 | 4 |

| –I | 75 | 3.1 | 2 |

| Data from |

Table 2. Key Crystallographic Parameters (SC-XRD)

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1̄ |

| Unit cell volume | 520.3 ų |

| Hydrogen bonds | N–H···O (2.85 Å) |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.